Cas no 37988-38-8 (2-(Pyridin-2-yl)propan-2-ol)

2-(Pyridin-2-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-(Pyridin-2-yl)propan-2-ol
- 2-pyridin-2-ylpropan-2-ol
- 2-Pyridinemethanol, a,a-dimethyl-
- 2-(2-pyridinyl)-2-propanol
- 2-(2'-pyridyl)-2-propanol
- 2-(2-pyridyl)propan-2-ol
- 2-(pyridine-2-yl)propan-2-ol
- 2-hydroxyisopropylpyridine
- 2-PYRIDIN-2-YL-PROPAN-2-OL
- 2-(2-pyridyl)-2-propanol
- 2-(2-Hydroxyprop-2-yl)pyridine
- 1-Pyridyl-1,1-dimethylmethanol
- LUZJNRNNOOBBDY-UHFFFAOYSA-N
- 4873AB
- SBB085974
- 1-(2-pyridyl)-1,1-dimethylmethanol
- ZB007530
- FS001241
- AK111321
- SY064823
- AJ
- ST24039745
- W17538
- PS-4396
- AE-641/00188027
- A873964
- MFCD00209259
- CS-W021455
- 37988-38-8
- EN300-1859497
- DTXSID10381291
- SCHEMBL946635
- AKOS005266440
- SB52607
- AMY30954
-
- MDL: MFCD00209259
- インチ: 1S/C8H11NO/c1-8(2,10)7-5-3-4-6-9-7/h3-6,10H,1-2H3
- InChIKey: LUZJNRNNOOBBDY-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])[H])(C([H])([H])[H])C1=C([H])C([H])=C([H])C([H])=N1
計算された属性
- せいみつぶんしりょう: 137.08400
- どういたいしつりょう: 137.084
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 226.8°C at 760 mmHg
- フラッシュポイント: 91.0±20.4 °C
- 屈折率: 1.52
- PSA: 33.12000
- LogP: 1.30900
- じょうきあつ: 0.0±0.5 mmHg at 25°C
2-(Pyridin-2-yl)propan-2-ol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
2-(Pyridin-2-yl)propan-2-ol 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(Pyridin-2-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P839480-1g |
2-(Pyridin-2-yl)propan-2-ol |
37988-38-8 | 98% | 1g |
¥1,566.00 | 2022-06-14 | |
Key Organics Ltd | PS-4396-50MG |
2-(2-Hydroxyprop-2-yl)pyridine |
37988-38-8 | >90% | 50mg |
£102.00 | 2025-02-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65120-1g |
2-(Pyridin-2-yl)propan-2-ol |
37988-38-8 | 1g |
¥1746.0 | 2021-09-04 | ||
Key Organics Ltd | PS-4396-1MG |
2-(2-Hydroxyprop-2-yl)pyridine |
37988-38-8 | >90% | 1mg |
£37.00 | 2025-02-09 | |
eNovation Chemicals LLC | D696413-5g |
2-(2-Pyridyl)-2-propanol |
37988-38-8 | 95% | 5g |
$500 | 2024-07-20 | |
Apollo Scientific | OR25562-250mg |
2-(2-Hydroxyprop-2-yl)pyridine |
37988-38-8 | 250mg |
£30.00 | 2025-02-19 | ||
eNovation Chemicals LLC | K75117-25g |
2-PYRIDIN-2-YL-PROPAN-2-OL |
37988-38-8 | 95% | 25g |
$1280 | 2024-06-09 | |
eNovation Chemicals LLC | Y0975283-5g |
2-(pyridin-2-yl)propan-2-ol |
37988-38-8 | 95% | 5g |
$800 | 2024-07-24 | |
Apollo Scientific | OR25562-1g |
2-(2-Hydroxyprop-2-yl)pyridine |
37988-38-8 | 1g |
£280.00 | 2023-04-22 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P839480-25mg |
2-(Pyridin-2-yl)propan-2-ol |
37988-38-8 | 98% | 25mg |
¥259.20 | 2022-06-14 |
2-(Pyridin-2-yl)propan-2-ol 関連文献
-
Feilong He,Guanghui Chen,Junxia Yang,Guojuan Liang,Ping Deng,Yan Xiong,Hui Zhou RSC Adv. 2018 8 9414
-
Fredy Speiser,Pierre Braunstein,Lucien Saussine Dalton Trans. 2004 1539
-
Dimitar Y. Shopov,Liam S. Sharninghausen,Shashi Bhushan Sinha,Julia E. Borowski,Brandon Q. Mercado,Gary W. Brudvig,Robert H. Crabtree New J. Chem. 2017 41 6709
2-(Pyridin-2-yl)propan-2-olに関する追加情報
Introduction to 2-(Pyridin-2-yl)propan-2-ol (CAS No. 37988-38-8)
2-(Pyridin-2-yl)propan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 37988-38-8, is a significant organic compound with a molecular structure that combines a pyridine moiety with a propanol side chain. This compound has garnered attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. The presence of both the pyridine ring and the secondary alcohol functionality makes it a versatile scaffold for further chemical modifications and biological investigations.
The pyridine moiety is a heterocyclic aromatic ring containing one nitrogen atom, which is known for its ability to participate in various hydrogen bonding interactions and metal coordination events. This feature is particularly valuable in drug design, as it can enhance binding affinity to biological targets such as enzymes and receptors. In contrast, the propan-2-ol side chain provides a hydroxyl group at the second carbon position, enabling further functionalization through esterification, etherification, or oxidation reactions. These structural features collectively contribute to the compound's potential utility in developing novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in drug discovery. The pyridine scaffold is widely incorporated into active pharmaceutical ingredients (APIs) due to its favorable pharmacokinetic properties and ability to modulate biological pathways. For instance, many kinase inhibitors and antiviral drugs contain pyridine moieties that enhance their binding affinity and selectivity. The alcohol functional group in 2-(Pyridin-2-yl)propan-2-ol further expands its synthetic possibilities, allowing for the creation of complex derivatives with tailored properties.
In the context of modern drug development, small molecule probes like 2-(Pyridin-2-yl)propan-2-ol serve as critical tools for understanding biological mechanisms and identifying new therapeutic targets. Researchers have leveraged this compound to study enzyme inhibition, receptor binding, and cellular signaling pathways. For example, modifications of the pyridine ring have been explored to improve solubility, metabolic stability, and target specificity. Similarly, variations in the propanol side chain have been investigated to optimize pharmacokinetic profiles.
One notable application of pyridine-containing compounds is in the development of antiviral agents. The pyridine ring's ability to interact with viral proteases and polymerases has been exploited to design inhibitors that disrupt viral replication cycles. Additionally, the alcohol group can be functionalized to enhance drug delivery systems, such as prodrugs or nanoparticles, improving bioavailability and therapeutic efficacy.
The synthesis of 2-(Pyridin-2-yl)propan-2-ol typically involves nucleophilic substitution reactions or cross-coupling techniques that introduce the pyridine moiety onto the propanol backbone. Advanced synthetic methodologies, such as palladium-catalyzed coupling reactions or enzymatic resolutions, have been employed to achieve high yields and purity. These synthetic strategies are essential for producing sufficient quantities of the compound for preclinical studies and industrial applications.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 2-(Pyridin-2-yl)propan-2-ol and biological targets. Techniques such as docking simulations and quantum mechanical calculations provide insights into binding affinities, metabolic pathways, and potential side effects. These computational approaches complement experimental data and accelerate the drug discovery process by predicting promising candidates for further optimization.
The pharmaceutical industry has shown increasing interest in bioisosteric replacements that maintain activity while improving pharmacological properties. The substitution of hydrophobic groups with other functional moieties has been explored extensively. For instance, replacing hydroxyl groups with thiols or amines can alter solubility profiles without significantly affecting biological activity. Such modifications are often guided by structure-based drug design principles derived from high-throughput screening (HTS) data.
Emerging research also highlights the role of fluorescent probes derived from pyridine derivatives in cellular imaging applications. The ability of these compounds to emit light upon interaction with specific biomolecules makes them valuable tools for diagnostic imaging and real-time monitoring of biological processes. Functionalized versions of 2-(Pyridin-2-yl)propan-2-ol have been investigated as potential reporters for enzyme activity or protein-protein interactions within living cells.
In conclusion, 2-(Pyridin-2-yl)propan-2-ol (CAS No. 37988-38) represents a promising scaffold for pharmaceutical innovation due to its structural versatility and potential biological activities. Ongoing research continues to uncover new applications for this compound across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. As synthetic methodologies advance and computational tools become more sophisticated, the development of novel derivatives based on this core structure is expected to yield significant breakthroughs in medicine.
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